molecular formula C20H15ClN4O4 B292990 Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate

Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate

Cat. No.: B292990
M. Wt: 410.8 g/mol
InChI Key: UUAVEFIQUPYMPL-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazoloquinazoline core structure imparts unique chemical and biological properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through a condensation reaction between 2-aminobenzonitrile and hydrazine hydrate, followed by cyclization with an appropriate aldehyde.

    Introduction of the Chlorophenyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable acid catalyst, such as sulfuric acid, to yield the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinazoline derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylquinazoline-3-carboxylate
  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate is unique due to the presence of the triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C20H15ClN4O4

Molecular Weight

410.8 g/mol

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate

InChI

InChI=1S/C20H15ClN4O4/c1-2-29-20(28)17-18-24(11-16(26)12-7-9-13(21)10-8-12)19(27)14-5-3-4-6-15(14)25(18)23-22-17/h3-10H,2,11H2,1H3

InChI Key

UUAVEFIQUPYMPL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)CC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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